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Compound of Interest

Compound Name: 2-Benzofuranylglyoxal hydrate

Cat. No.: B589250

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for 2-
benzofuranylglyoxal hydrate (CAS No. 131922-15-1). Due to the limited availability of
published experimental spectra for this specific compound, this document outlines the
predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
characteristics based on the analysis of its chemical structure and data from analogous
compounds. It also includes generalized experimental protocols for its synthesis and spectral
data acquisition.

Chemical Structure and Properties

Chemical Name: 2-(Benzofuran-2-yl)-2-oxoacetaldehyde hydrate; 1-(Benzofuran-2-yl)-2,2-
dihydroxyethan-1-one Molecular Formula: C10HsO4 Molecular Weight: 192.17 g/mol

The structure consists of a benzofuran ring substituted at the 2-position with a glyoxal hydrate
moiety. The presence of the hydrate form is a key characteristic, where the aldehyde group of
the glyoxal is geminally dihydroxylated.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-benzofuranylglyoxal
hydrate. These predictions are based on established principles of spectroscopy and
comparison with structurally related benzofuran derivatives.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data (Solvent: DMSO-ds)

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
Aromatic protons (H-
~7.8-7.6 m 2H
4, H-7)
Aromatic protons (H-
~75-7.3 m 2H
5, H-6)
~7.2 s 1H Furan proton (H-3)
Hydroxyl protons (-
~6.5 d 2H Y P (
OH)
Methine proton (-
~5.8 t 1H

CH(OH)z2)

Table 2: Predicted 3C NMR Spectral Data (Solvent: DMSO-ds)

Chemical Shift (6, ppm)

Assignment

~188 C=0 (Ketone)

~155 C-7a

~150 C-2

~128 - 122 Aromatic carbons (C-4, C-5, C-6, C-7)
~115 C-3a

~112 C-3

~90 -CH(OH)2

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data (KBr Pellet)
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretching (gem-diol and

3500 - 3200 Broad, Strong

absorbed water)

C-H stretching (aromatic and
~3100 Weak

furan)
~1680 Strong C=0 stretching (ketone)
~1600, ~1450 Medium C=C stretching (aromatic)
~1250 Strong C-O stretching (furan)
~1100 Strong C-O stretching (gem-diol)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - El)

mlz Relative Intensity (%) Assignment

[M - H20]* (Loss of water from
174 Moderate

the hydrate)

) [M - H20 - COJ* (Loss of water

146 High ]

and carbon monoxide)
118 Moderate [Benzofuran]*
89 High [Benzofuran - CHOJ*

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral

characterization of 2-benzofuranylglyoxal hydrate.

Synthesis of 2-Benzofuranylglyoxal Hydrate

A potential synthetic route to 2-benzofuranylglyoxal hydrate involves the oxidation of 2-

acetylbenzofuran.
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Materials:

2-Acetylbenzofuran

Selenium dioxide (Se0z2)

Dioxane

Water

Dichloromethane

Magnesium sulfate (MgSOa)
Procedure:

e A mixture of 2-acetylbenzofuran (1 equivalent) and selenium dioxide (1.1 equivalents) in a
solution of dioxane and water (e.g., 95:5 v/v) is refluxed for several hours.

e The reaction progress is monitored by thin-layer chromatography (TLC).

e Upon completion, the reaction mixture is cooled to room temperature and the selenium
byproduct is removed by filtration.

e The filtrate is concentrated under reduced pressure.
e The residue is dissolved in dichloromethane and washed with water.

o The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to
yield the crude product.

« Purification is achieved by recrystallization or column chromatography on silica gel.

Spectral Data Acquisition

 NMR Spectroscopy: *H and 3C NMR spectra are recorded on a 400 MHz or 500 MHz
spectrometer. The sample is dissolved in a suitable deuterated solvent, such as DMSO-de or
CDCls. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane
(TMS) as an internal standard.
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e IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR)
spectrometer. The sample is prepared as a KBr pellet or as a thin film on a salt plate. The
spectrum is typically recorded in the range of 4000-400 cm™1,

o Mass Spectrometry: Mass spectra are acquired on a mass spectrometer with an electron
ionization (EI) source. The sample is introduced directly or via a gas chromatograph. The
mass-to-charge ratio (m/z) of the resulting fragments is recorded.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of
2-benzofuranylglyoxal hydrate.
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Caption: General workflow for the synthesis and spectroscopic characterization of 2-
benzofuranylglyoxal hydrate.

» To cite this document: BenchChem. [Spectral Data Analysis of 2-Benzofuranylglyoxal
Hydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b589250#2-benzofuranylglyoxal-hydrate-spectral-
data-nmr-ir-ms]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b589250?utm_src=pdf-body
https://www.benchchem.com/product/b589250?utm_src=pdf-body-img
https://www.benchchem.com/product/b589250?utm_src=pdf-body
https://www.benchchem.com/product/b589250?utm_src=pdf-body
https://www.benchchem.com/product/b589250#2-benzofuranylglyoxal-hydrate-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b589250#2-benzofuranylglyoxal-hydrate-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b589250#2-benzofuranylglyoxal-hydrate-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b589250#2-benzofuranylglyoxal-hydrate-spectral-data-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b589250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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